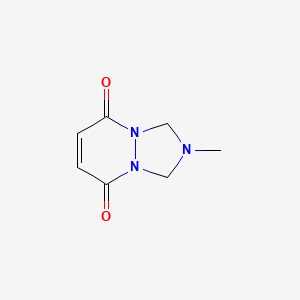
Isodehydroluffariellolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodehydroluffariellolide is a bioactive sesterterpene compound isolated from marine sponges, particularly from the genus Hyrtios . This compound has garnered significant interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isodehydroluffariellolide typically involves the extraction from marine sponges. The process includes the fractionation of the dichloromethane extract of the sponge Hyrtios erectus . The isolation process employs various chromatographic techniques to purify the compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine sponges, which limits its availability and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Isodehydroluffariellolide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.
Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its bioactive properties make it a candidate for use in the development of new pharmaceuticals and other bioactive products.
Mécanisme D'action
The mechanism of action of isodehydroluffariellolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Isodehydroluffariellolide is structurally similar to other sesterterpenes isolated from marine sponges, such as homofascaplysin A and fascaplysin . it is unique in its specific structural features and biological activities. The comparison with similar compounds highlights its potential as a unique bioactive molecule with distinct properties.
List of Similar Compounds
- Homofascaplysin A
- Fascaplysin
- Other sesterterpenes from the genus Hyrtios
Propriétés
Numéro CAS |
132911-45-6 |
|---|---|
Formule moléculaire |
C25H36O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
4-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)deca-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O3/c1-18(10-7-11-21-15-17-28-24(21)27)8-6-9-19(2)12-13-22-20(3)23(26)14-16-25(22,4)5/h9-10,15H,6-8,11-14,16-17H2,1-5H3/b18-10+,19-9+ |
Clé InChI |
PRRMUPFGQLWFJH-IWJUANJQSA-N |
SMILES isomérique |
CC1=C(C(CCC1=O)(C)C)CC/C(=C/CC/C(=C/CCC2=CCOC2=O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)CCC(=CCCC(=CCCC2=CCOC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
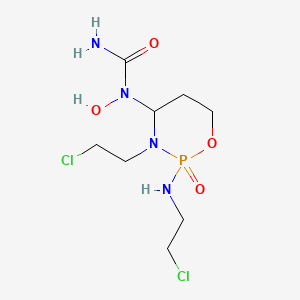



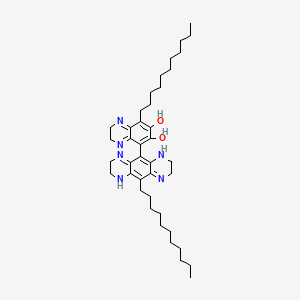
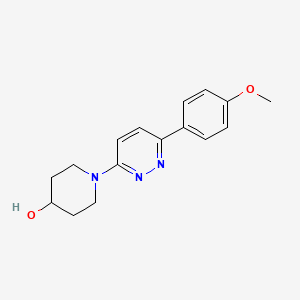
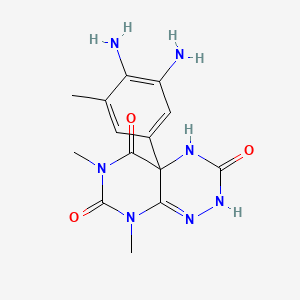




![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)
